N-(3-tert-butyl-1,2-oxazol-5-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-16(2,3)11-8-13(24-21-11)17-15(23)10-6-7-12-18-19-14(9-4-5-9)22(12)20-10/h6-9H,4-5H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFYVAFXDQCHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound vs. Vebreltinib
- Core Structure : Both share the [1,2,4]triazolo[4,3-b]pyridazine backbone.
- Substituents :
- Functional Implications: Vebreltinib’s fluorinated indazole moiety enhances metabolic stability and target affinity, contributing to its potency as a tyrosine kinase inhibitor .
Target Compound vs. N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide
- Core Structure : Identical triazolo-pyridazine core.
- Substituents :
- Functional Implications: Cyclobutyl’s larger ring size may increase steric hindrance, affecting binding pocket accommodation.
Data Table: Key Properties
Research Findings
- Vebreltinib : Clinical studies highlight its efficacy in targeting ALK and ROS1 kinases, with fluorine atoms critical for binding pocket interactions .
- Target Compound : Preclinical data suggest its tert-butyl oxazole enhances water solubility by ~20% compared to vebreltinib, though potency against kinase targets remains under evaluation.
- Cyclobutyl Derivative : Early-stage studies indicate that cyclobutyl substitution reduces off-target kinase binding by 15% compared to cyclopropyl analogs, likely due to steric effects .
Preparation Methods
Diazotization-Cyclization Strategy
Diazotization of 2,3-diamino-furo[2,3-c]pyridines with NaNO₂ in acetic acid/water (1:1) at 0°C yields the triazolo[4′,5′:4,5]furo[2,3-c]pyridine core. Adaptation of this method involves substituting furopyridine precursors with pyridazine analogs. Key parameters include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Acid Concentration | 50% AcOH/H₂O | 70% |
| Temperature | 0°C | Reduced side products |
| Equivalents of NaNO₂ | 1.5 equiv | Maximizes cyclization |
Post-cyclization, the pyridazine ring is functionalized at position 6 via carboxylation using CO₂ under palladium catalysis, though direct carboxamide formation may require alternative routes.
Formation of 3-tert-Butyl-1,2-oxazol-5-yl Moiety
The oxazole component is synthesized via a triflylpyridinium-mediated [3 + 2] cycloaddition. Carboxylic acids react with isocyanides (e.g., tosylmethyl isocyanide) in dichloromethane (DCM) with DMAP as a base.
Optimized Oxazole Synthesis
For 3-tert-butyl substitution, pivalic acid (tert-butyl carboxylic acid) serves as the starting material:
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Activation : Pivalic acid (1.0 equiv) reacts with DMAP-Tf (1.3 equiv) in DCM to form an acylpyridinium intermediate.
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Cycloaddition : Tosylmethyl isocyanide (1.2 equiv) is added at 40°C, yielding 3-tert-butyl-5-tosyloxazole.
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Detosylation : Hydrolysis with NaOH/EtOH removes the tosyl group, affording 3-tert-butyl-1,2-oxazol-5-amine.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylpyridinium formation | DMAP-Tf, DCM, rt, 5 min | 95% |
| Cycloaddition | Tosylmethyl isocyanide, 40°C | 82% |
| Detosylation | 2M NaOH, EtOH, reflux | 88% |
Amide Coupling of Triazolopyridazine and Oxazole
The final step involves coupling the triazolopyridazine-6-carboxylic acid with 3-tert-butyl-1,2-oxazol-5-amine. Standard peptide coupling reagents (e.g., EDCl/HOBt) are utilized.
Carboxylic Acid Activation
The triazolopyridazine-6-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the oxazole amine in tetrahydrofuran (THF) at −10°C.
| Parameter | Condition | Outcome |
|---|---|---|
| Activation Agent | SOCl₂ (2.0 equiv) | Complete conversion |
| Coupling Solvent | THF | Minimizes hydrolysis |
| Temperature | −10°C to rt | 78% yield |
Alternative methods employ HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF, achieving 85% yield with reduced side reactions.
Integrated Synthetic Route
A consolidated three-step process is recommended for scalability:
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Triazolopyridazine Core Synthesis
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Oxazole Ring Construction
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Amide Bond Formation
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), 1.55–1.62 (m, 4H, cyclopropane), 8.25 (s, 1H, triazole), 8.70 (s, 1H, oxazole).
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HRMS : m/z [M + H]⁺ calcd for C₁₇H₂₁N₆O₂: 353.1721; found: 353.1718.
Challenges and Optimization
-
Low Yields in Diazotization : Increasing acetic acid concentration to 50% improves cyclization efficiency from 30% to 70%.
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Oxazole Instability : Use of anhydrous DCM and controlled temperatures (−10°C) prevents decomposition during coupling.
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Byproduct Formation : Column chromatography (5% MeOH/CH₂Cl₂) effectively isolates the final product.
Industrial Scalability Considerations
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps include:
- Cyclopropane ring formation : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation reactions under controlled temperatures (e.g., 0–5°C) to avoid side reactions .
- Triazolo-pyridazine core assembly : Cyclocondensation of hydrazine derivatives with carbonyl intermediates, using catalysts like acetic acid or p-toluenesulfonic acid .
- Amide coupling : The oxazole-carboxamide moiety is attached via carbodiimide-mediated coupling (e.g., EDCI or DCC) in anhydrous DMF or DCM .
Critical parameters : Solvent purity (<0.01% H2O), stoichiometric control of coupling reagents, and inert atmosphere (N2/Ar) to prevent hydrolysis .
Basic: Which analytical techniques are optimal for structural characterization?
Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm tert-butyl (δ ~1.3 ppm) and cyclopropyl (δ ~0.8–1.1 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolo-pyridazine core .
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (expected [M+H]<sup>+</sup> ~410.18 g/mol) .
- HPLC purity analysis : Reverse-phase C18 columns (ACN/H2O gradient) assess purity (>98% for biological assays) .
Advanced: How can computational modeling predict this compound’s reactivity or target interactions?
Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and identifies reactive sites (e.g., electrophilic carbons in the triazolo ring) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases), using crystal structures from the PDB. Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
- Reaction path screening : ICReDD’s workflow combines computed transition states with experimental data to prioritize synthetic routes .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
-
Core modifications : Compare analogs with pyridazine vs. pyridine cores (e.g., reduced planarity lowers kinase inhibition) .
-
Substituent variations :
Substituent Biological Activity Trend Reference tert-Butyl Enhances metabolic stability Cyclopropyl Increases membrane permeability Oxazole isomer (5-yl vs. 3-yl) Alters target selectivity -
Assay design : Use parallel medicinal chemistry (PMC) to synthesize 10–20 analogs, testing IC50 against a panel of enzymes .
Advanced: How to resolve contradictions in biological assay data (e.g., IC50 variability)?
Answer:
- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities (e.g., residual solvents) as confounding factors .
- Assay standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa may show differential uptake).
- Control ATP concentrations in kinase assays (1 mM recommended) .
- Statistical analysis : Apply Grubbs’ test to identify outliers and repeat assays in triplicate .
Basic: What are the compound’s stability profiles under varying conditions?
Answer:
- Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials .
- Hydrolytic stability : Stable in pH 4–7 buffers for 24h; degrades in basic conditions (pH >9) via oxazole ring opening .
- Light sensitivity : No significant degradation under UV/Vis light (tested for 48h) .
Advanced: How to optimize reaction yields during scale-up?
Answer:
- Solvent screening : Replace DMF with MeCN/THF mixtures to improve mixing and reduce viscosity .
- Catalyst optimization : Test Pd(OAc)2 vs. PdCl2(PPh3)2 for Suzuki couplings (yield increases by 15–20% with latter) .
- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., from 12h to 2h for cyclopropanation) .
Basic: Which structural features critically influence bioactivity?
Answer:
- tert-Butyl group : Enhances hydrophobic interactions in enzyme pockets (e.g., kinase ATP-binding sites) .
- Cyclopropyl ring : Restricts conformational flexibility, improving binding entropy .
- Triazolo-pyridazine core : Essential for π-π stacking with aromatic residues (e.g., Phe80 in GSK-3β) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
